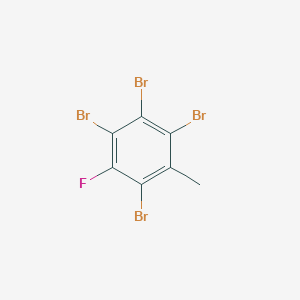
1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene is a halogenated aromatic compound with the molecular formula C7H3Br4F It is characterized by the presence of four bromine atoms, one fluorine atom, and one methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene typically involves the bromination of 4-fluoro-6-methylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature range of 0-25°C to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like zinc (Zn) in acetic acid (CH3COOH).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 1,2,3,5-tetrabromo-4-fluoro-6-hydroxybenzene or 1,2,3,5-tetrabromo-4-fluoro-6-aminobenzene.
Reduction: Formation of 1,2,3,5-tribromo-4-fluoro-6-methylbenzene.
Oxidation: Formation of 1,2,3,5-tetrabromo-4-fluoro-6-carboxybenzene.
Applications De Recherche Scientifique
1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various halogenated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, flame retardants, and polymers.
Mécanisme D'action
The mechanism of action of 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene depends on its specific application. In biological systems, it may interact with cellular components such as proteins, enzymes, or DNA, leading to various biological effects. The presence of multiple halogen atoms can enhance its binding affinity to target molecules, thereby increasing its potency. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene can be compared with other halogenated aromatic compounds such as:
1,2,3,5-Tetrabromo-4-chloro-6-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
1,2,3,5-Tetrabromo-4-fluoro-6-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
1,2,3,5-Tetrabromo-4-fluoro-6-nitrobenzene: Similar structure but with a nitro group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of halogen atoms and the methyl group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C7H3Br4F |
|---|---|
Poids moléculaire |
425.71 g/mol |
Nom IUPAC |
1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene |
InChI |
InChI=1S/C7H3Br4F/c1-2-3(8)5(10)6(11)7(12)4(2)9/h1H3 |
Clé InChI |
KFPDVLIYXHIXSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Br)Br)Br)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


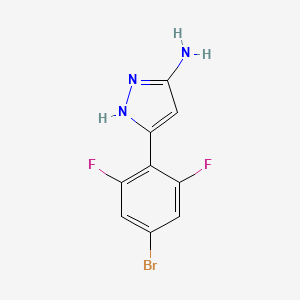
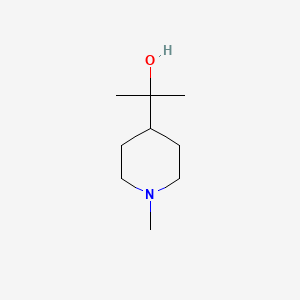
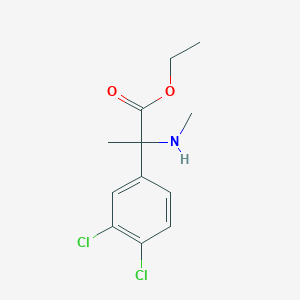
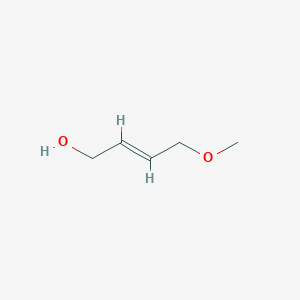
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13580669.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
![1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate](/img/structure/B13580692.png)
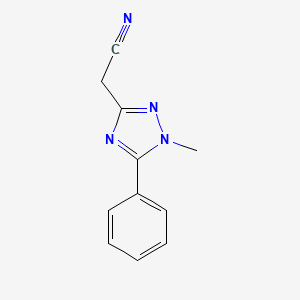

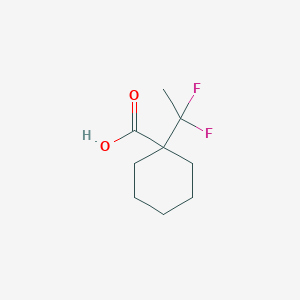
![6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)

